4-ethynyl-2-methylthiophene
Description
Properties
CAS No. |
1479991-56-4 |
|---|---|
Molecular Formula |
C7H6S |
Molecular Weight |
122.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Ethynyl 2 Methylthiophene and Its Precursors
Precursor Synthesis Strategies for Ethynyl- and Methyl-Substituted Thiophenes
The successful construction of 4-ethynyl-2-methylthiophene is critically dependent on the availability of appropriately functionalized thiophene (B33073) precursors. These intermediates must contain the methyl group at the C2 position and a reactive handle, typically a halogen, at the C4 position to enable the introduction of the ethynyl (B1212043) moiety.
The introduction of a halogen atom onto the 2-methylthiophene (B1210033) core is a common and effective strategy to create a reactive site for subsequent cross-coupling reactions. The position of halogenation is crucial for the synthesis of the desired 4-substituted isomer.
Halogenation of alkylthiophenes can be achieved using various reagents and conditions, with the choice of reagent influencing the resulting product. jcu.edu.au For instance, bromination is often carried out using N-bromosuccinimide (NBS), while iodination can be performed with N-iodosuccinimide (NIS). jcu.edu.au The reaction of 3-methylthiophene (B123197) with NBS in acetic acid has been shown to produce 2-bromo-3-methylthiophene. nih.gov To achieve substitution at the desired C4 position of 2-methylthiophene, specific synthetic routes are necessary, which may involve multi-step processes or the separation of isomeric mixtures.
One potential strategy involves the "halogen dance" reaction, where a bromo-substituted thiophene isomerizes in the presence of a strong base. acs.org Another approach is the selective reduction of a poly-halogenated intermediate. For example, the tribromination of 3-methylthiophene yields 2,4,5-tribromo-3-methylthiophene, which can be selectively reduced with zinc powder to give 2,4-dibromo-3-methylthiophene (B6597321) as the major product. nih.gov This dibromo intermediate could then potentially be functionalized. For the target compound, a precursor such as 4-bromo-2-methylthiophene (B1269912) or 4-iodo-2-methylthiophene (B92580) is the ideal starting point for the final coupling step.
| Starting Material | Reagent(s) | Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-Methylthiophene | NBS | Acetic Acid | 2-Bromo-3-methylthiophene | 64% | nih.gov |
| 3-Alkylthiophene | NBS | Acetic Acid | 2-Bromo-3-alkylthiophene | - | jcu.edu.au |
| 3-Alkylthiophene | NIS | Acetic Acid, 0°C | 2-Iodo-3-alkylthiophene | - | jcu.edu.au |
| 2-Methylthiophene | Br2/HIO3 | - | 4-Bromo-2-methylthiophene | - | semanticscholar.org |
The introduction of the ethynyl group onto the thiophene ring is most commonly achieved through a cross-coupling reaction, typically the Sonogashira coupling, between a halogenated thiophene and a terminal alkyne. nih.gov A direct and selective method for synthesizing terminal heteroarylethynes involves the palladium-catalyzed coupling of heteroaryl halides with ethynylzinc halides. clockss.org For example, 2-ethynyl-5-methylthiophene (B1337333) was synthesized in 87% yield from 2-iodo-5-methylthiophene (B99134) and ethynylzinc bromide, demonstrating the effectiveness of this approach. clockss.org
An alternative strategy involves using a protected alkyne, such as trimethylsilylacetylene, followed by a deprotection step. This method is advantageous as it can prevent the unwanted homocoupling of the terminal alkyne. The Sonogashira coupling of 1-bromo-4-iodobenzene (B50087) with trimethylsilylacetylene, for instance, proceeds with in-situ deprotection. wikipedia.org A similar strategy could be applied to a 4-halo-2-methylthiophene precursor to generate the target molecule.
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of this compound
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon bonds. acs.orgnih.gov The Sonogashira reaction, in particular, is the premier method for coupling terminal alkynes with aryl or vinyl halides, making it the key final step in synthesizing this compound from its halogenated precursor. wikipedia.orgorganic-chemistry.org
The Sonogashira reaction employs a dual catalytic system, typically consisting of a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. wikipedia.orgorganic-chemistry.org The reaction facilitates the formation of a C(sp)-C(sp²) bond between a terminal alkyne and a halide. For the synthesis of this compound, this would involve the reaction of a 4-halo-2-methylthiophene with an acetylene (B1199291) source. The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.orgnih.gov
The efficiency of the Sonogashira coupling is highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, co-catalyst, base, and solvent. mdpi.comnih.gov
Catalysts : A range of palladium(0) and palladium(II) complexes are effective, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), and palladium on carbon (Pd/C). nih.govmdpi.com For thiophene-based structures, Pd(PhCN)₂Cl₂ has been noted as a particularly effective catalyst. researchgate.net
Co-catalyst : Copper(I) iodide (CuI) is the most common co-catalyst, which facilitates the formation of a copper(I) acetylide intermediate. wikipedia.org
Ligands : Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or tri-tert-butylphosphine (B79228) (P(t-Bu)₃), are often used to stabilize the palladium catalyst and promote the reaction. organic-chemistry.orgresearchgate.net
Base : An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH), is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne. semanticscholar.orgmdpi.com
Solvent : Solvents like tetrahydrofuran (B95107) (THF), toluene, and dioxane are commonly used. mdpi.comresearchgate.net Notably, successful Sonogashira couplings of iodothiophenes have also been performed in water, offering a more sustainable process. nih.gov
Optimizing these parameters is key to achieving high yields. For instance, in the synthesis of a 2,3-dialkynylthiophene, a study found that using Pd(PhCN)₂Cl₂, CuI, and (t-Bu)₃P in a dioxane/diisopropylamine solvent system gave the desired product in 72% yield, whereas more common conditions failed. researchgate.net
| Pd Catalyst | Ligand | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | - | Et₃N | Toluene | 40°C | High (73-99%) | mdpi.com |
| Pd/C (1 mol%) | - | Et₃N | Toluene | 110°C | Good (60-95%) | mdpi.com |
| Pd(PhCN)₂Cl₂ (10%) | (t-Bu)₃P (20%) | DIPA | Dioxane | RT, overnight | 72% | researchgate.net |
| Pd/C | PPh₃ | - | Water | - | Good | nih.gov |
| Pd(PPh₃)₄ | - | i-Pr₂NH | THF | 50°C, 3d | - | semanticscholar.org |
Regioselectivity is the paramount consideration for the synthesis of a specific isomer like this compound. The outcome of the coupling reaction is dictated by the position of the halogen on the precursor. Therefore, the synthesis of the 4-halo-2-methylthiophene intermediate is the step that controls the final regiochemistry.
The reactivity of halogens in Sonogashira coupling follows the order I > Br > Cl >> F. wikipedia.org Furthermore, the position of the halogen on the thiophene ring influences its reactivity. Positions C2 and C5 are generally more reactive towards electrophilic substitution and subsequent cross-coupling than positions C3 and C4. rsc.org This differential reactivity can be exploited for selective synthesis. For example, in a dihalothiophene containing both iodine and bromine, the Sonogashira coupling can be directed to selectively react at the more labile carbon-iodine bond. semanticscholar.orgrsc.org To synthesize this compound, one must start with a 2-methylthiophene that is selectively halogenated at the C4 position, which then undergoes the Sonogashira coupling to install the ethynyl group at the desired location. semanticscholar.org
Suzuki-Miyaura Coupling and Related Reactions for Thiophene Ring Functionalization
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, and it has been effectively employed in the synthesis of functionalized thiophenes. youtube.commdpi.comsnnu.edu.cn This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. beilstein-journals.org In the context of thiophene chemistry, this allows for the introduction of various substituents onto the thiophene ring, which can then be further modified to include an ethynyl group.
A common strategy involves the use of a brominated thiophene derivative as the coupling partner. For instance, 4-bromothiophene-2-carbaldehyde can be coupled with various arylboronic acids or esters in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄. mdpi.com This approach has been used to synthesize a series of 4-arylthiophene-2-carbaldehydes in moderate to excellent yields. mdpi.com The resulting aryl-substituted thiophene can then undergo further reactions to introduce the ethynyl moiety.
The regioselectivity of the Suzuki-Miyaura coupling is a critical aspect, particularly when dealing with polysubstituted thiophenes. The reaction conditions, including the choice of catalyst, base, and solvent, can significantly influence the position of the newly introduced group. researchgate.net For example, in the case of 2,3,5-tribromothiophene, selective substitution at the C2 position can be achieved using palladium-catalyzed Suzuki cross-coupling reactions. researchgate.net This selectivity is crucial for the controlled synthesis of specifically substituted thiophene precursors.
The versatility of the Suzuki-Miyaura reaction is further highlighted by its application in the synthesis of more complex structures, such as thiophene-based oligomers and polymers, which are of interest for their electronic properties. youtube.com The ability to sequentially introduce different aryl groups allows for the construction of precisely defined molecular architectures.
Table 1: Examples of Suzuki-Miyaura Coupling for Thiophene Functionalization
| Thiophene Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
| 4-Bromothiophene-2-carbaldehyde | Phenylboronic ester | Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water | 4-Phenylthiophene-2-carbaldehyde | Good | mdpi.com |
| 2-Bromothiophene | 4-Nitrophenylboronic acid | Palladium catalyst | Not specified | Not specified | 2-(4-Nitrophenyl)thiophene | High | youtube.com |
| 2-Bromothiophene | 4-Methylphenylboronic acid | Palladium catalyst | Not specified | Not specified | 2-(4-Methylphenyl)thiophene | High | youtube.com |
| 2,3,5-Tribromothiophene | Various arylboronic acids | PdCl₂(PPh₃)₂ | Not specified | Toluene/Water | 2-Aryl-3,5-dibromothiophene | Not specified | researchgate.net |
Direct C–H Functionalization and Alkynylation of Thiophene Systems
Direct C–H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of substituted thiophenes, bypassing the need for pre-halogenation or metallation of the thiophene ring. nii.ac.jp This approach is particularly attractive for the introduction of ethynyl groups.
Cooperative Catalysis in Direct Alkynylation of Thiophenes (e.g., Gold and Brønsted Acids)
A significant breakthrough in the direct alkynylation of thiophenes involves the use of cooperative catalysis. epfl.chepfl.chnih.gov Researchers have reported the first direct alkynylation of thiophenes at room temperature mediated by a combination of a gold catalyst and a Brønsted acid, such as trifluoroacetic acid (TFA). epfl.chepfl.ch This dual activation strategy was found to be crucial for the successful alkynylation of the relatively unreactive thiophene ring. epfl.ch
The reaction utilizes 1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX) as the alkynylating agent. epfl.chdntb.gov.ua The cooperative effect of the gold catalyst and the Brønsted acid is believed to facilitate the activation of the TIPS-EBX reagent and promote the auration of the thiophene at the 2-position. epfl.ch This methodology has proven effective for a range of thiophene substrates, including those with deactivating groups. epfl.ch
Regioselective Direct Ethynylation of Methyl-Substituted Thiophenes
The regioselectivity of direct C–H functionalization is a key challenge, especially for substituted thiophenes. In the case of methyl-substituted thiophenes, controlling the position of ethynylation is critical. For 2-methylthiophene, direct alkynylation reactions have shown a strong preference for the C5 position. beilstein-journals.org However, achieving selectivity at other positions often requires specific catalytic systems.
Recent studies have demonstrated catalyst-controlled regiodivergent C-H alkynylation of 3-substituted thiophenes, including 3-methylthiophene. nih.govnih.gov By carefully selecting the palladium catalyst and reaction conditions, it is possible to selectively introduce the ethynyl group at either the C2 or C5 position. nih.govnih.gov For instance, one set of conditions might favor the electronically preferred C2 position, while another can direct the functionalization to the C5 position. nih.gov This level of control is essential for the targeted synthesis of specific isomers of ethynyl-methylthiophenes.
Table 3: Regioselective Direct Alkynylation of Methyl-Substituted Thiophenes
| Thiophene Substrate | Alkynylating Reagent | Catalyst System | Regioselectivity | Reference |
| 2-Methylthiophene | 2-Bromo-1,3-dichlorobenzene | Palladium catalyst | C5-arylation | beilstein-journals.org |
| 3-Substituted Thiophenes (including 3-methylthiophene) | Bromoalkynes | Palladium catalyst | C2 or C5 (catalyst-controlled) | nih.govnih.gov |
| 2,5-Dimethylthiophene | 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX) | AuCl / TFA | 3-substituted alkynylated product | epfl.ch |
Cyclization Reactions for the Formation of Thiophene Rings with Ethynyl Moieties
In addition to functionalizing a pre-existing thiophene ring, another powerful approach involves the construction of the thiophene ring itself with the desired ethynyl group already incorporated or positioned for subsequent formation. Cyclization reactions of appropriately functionalized acyclic precursors offer a direct and often atom-economical route to substituted thiophenes. mdpi.com
Metal-Catalyzed Cycloisomerization of Alkynylthiol Derivatives
A notable example of this strategy is the metal-catalyzed cycloisomerization of alkynylthiol derivatives. mdpi.comresearchgate.net This method allows for the formation of the thiophene ring through the intramolecular cyclization of a sulfur-containing alkyne substrate. mdpi.compsu.edu The generally accepted mechanism involves the electrophilic activation of the carbon-carbon triple bond by coordination to a metal catalyst, followed by an intramolecular nucleophilic attack by the thiol group. psu.edu
The first reported instance of this approach for thiophene synthesis involved the palladium-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols. mdpi.comresearchgate.net This reaction, catalyzed by a simple system of PdI₂ and KI, proceeds under mild, practically neutral conditions to afford substituted thiophenes. mdpi.comresearchgate.net The use of potassium iodide is crucial to solubilize the palladium iodide and form the catalytically active species. researchgate.net This method is advantageous as it can tolerate substrates with terminal triple bonds, which are often sensitive to the strongly basic conditions used in other cyclization methods. researchgate.net
This methodology offers a regioselective and atom-economical pathway to construct the thiophene ring with a predefined substitution pattern, making it a valuable tool for accessing complex thiophene derivatives, including those that can serve as precursors to this compound. mdpi.com
Electrophilic Cyclization Reactions to Form Ethynyl-Substituted Thiophenes
The construction of the thiophene ring itself, particularly when substituted with an ethynyl group, can be achieved through various electrophilic cyclization strategies. These methods typically involve the formation of the heterocyclic ring from an acyclic precursor containing sulfur and the requisite carbon framework. A prominent approach is the 5-endo-dig cyclization, which is induced by an electrophile.
One established methodology involves the iodine-induced cyclization of 1-mercapto-3-yn-2-ols. In this process, molecular iodine (I₂) acts as the electrophilic trigger, reacting with the alkyne functionality. This initiates a 5-endo-dig cyclization, followed by a dehydration step that leads to aromatization, yielding 3-iodothiophenes in fair to high yields. nih.gov Similarly, (Z)-thiobutenynes can undergo iodocyclization reactions using I₂ as the electrophilic source to produce trisubstituted 3-iodothiophenes. uni.lu While these examples yield iodinated thiophenes, the iodo-group serves as a versatile handle for subsequent cross-coupling reactions (e.g., Sonogashira coupling) to introduce the desired ethynyl substituent.
Another related strategy is the electrophilic cyclization of o-alkynyl thioanisoles. researchgate.net This method has been used to synthesize benzo[b]thiophenes, but the underlying principle is applicable to thiophene synthesis. Various electrophiles, including iodine (I₂), N-bromosuccinimide (NBS), and specialized sulfur electrophiles like dimethyl(thiodimethyl)sulfonium tetrafluoroborate, can initiate the cyclization. researchgate.net The reaction proceeds under moderate conditions and tolerates a range of functional groups on the alkyne precursor. researchgate.net These methods underscore a powerful strategy where an electrophile induces the formation of the thiophene core, which either already contains or can be later functionalized with an ethynyl group.
| Precursor Type | Electrophile/Catalyst | Solvent | Key Features | Product Type |
| 1-Mercapto-3-yn-2-ols | I₂, NaHCO₃ | MeCN | 5-endo-dig cyclization followed by dehydration. nih.gov | 3-Iodothiophenes nih.gov |
| (Z)-Thiobutenynes | I₂ | CH₂Cl₂ or 1,2-dichloroethane | Efficient for di- and trisubstituted thiophenes. uni.lu | 3-Iodothiophenes uni.lu |
| o-Alkynyl thioanisoles | I₂, NBS, PhSCl, DMTS-BF₄ | Dichloromethane | Works for various substituted alkynes at room temperature. researchgate.net | 2,3-Disubstituted benzo[b]thiophenes researchgate.net |
| ortho-Functionalized (buta-1,3-diynyl)arenes | I₂ | Not specified | Iodocyclization provides a direct route to 2-ethynyl-3-iodoheteroindenes. ontosight.ai | Fused 2-Ethynyl-3-iodoheteroindenes ontosight.ai |
Post-Synthetic Modifications and Functional Group Interconversions on this compound
Once this compound is synthesized, its chemical reactivity can be harnessed to perform a variety of post-synthetic modifications. These transformations can target either the terminal ethynyl group or the thiophene ring, enabling the synthesis of a diverse range of derivatives.
The terminal alkyne functionality of this compound is susceptible to both oxidation and reduction, providing pathways to other valuable functional groups.
Reduction of the ethynyl group is a common transformation. Catalytic hydrogenation can selectively reduce the triple bond. Depending on the catalyst and reaction conditions, the reduction can be stopped at the alkene stage to yield 4-ethenyl-2-methylthiophene or can proceed to full saturation to give 4-ethyl-2-methylthiophene. For instance, studies on related 5-ethynyl-thiophene derivatives have shown that partial or complete reduction of the ethynyl linker can be achieved, leading to vinyl- and ethyl-linked compounds, respectively. Catalysts commonly employed for such hydrogenations include palladium on carbon (Pd/C), platinum, and nickel, which facilitate the syn-addition of hydrogen across the π-system. acs.orgnih.gov In some contexts, such as McMurry coupling conditions, the reduction of ethynylene to vinylene linkages has been observed as a competing reaction during the synthesis of larger macrocycles containing thiophene units. nih.govuomustansiriyah.edu.iq
Oxidation of the ethynyl group can lead to several products. Under certain conditions, the triple bond can be cleaved. For example, aerobic oxidative cleavage of alkynes catalyzed by cobalt nanoparticles has been shown to convert the alkyne into an ester. nih.gov Direct anodic oxidation of ethynyl groups on aromatic systems has also been reported, leading to covalent grafting onto electrode surfaces. chim.it This reaction proceeds at potentials typically between 1.1 V and 1.5 V and demonstrates the electrochemical reactivity of the ethynyl moiety. chim.it Other oxidative pathways could potentially convert the alkyne to carbonyl derivatives. researchgate.net
| Reaction Type | Reagents/Conditions | Substrate Moiety | Product Moiety |
| Reduction | H₂, Pd/C (or other metal catalyst) | Ethynyl (-C≡CH) | Ethenyl (-CH=CH₂) or Ethyl (-CH₂CH₃) acs.org |
| Reduction | McMurry coupling reagents (e.g., TiCl₄, Zn) | Ethynyl (-C≡CH) | Ethenyl (-CH=CH₂) nih.govuomustansiriyah.edu.iq |
| Oxidation | Anodic Oxidation | Ethynyl (-C≡CH) | Surface-grafted species via radical coupling chim.it |
| Oxidation | Co/NC catalyst, O₂, MeOH | Ethynyl (-C≡CH) | Methyl ester (-COOMe) via C≡C cleavage nih.gov |
The thiophene ring in this compound is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution. The regiochemical outcome of such reactions is directed by the existing substituents: the C2-methyl group and the C4-ethynyl group. The methyl group is an activating, ortho-, para-director, strongly favoring substitution at the C3 and C5 positions. The ethynyl group is a deactivating, ortho-, para-director, also favoring substitution at the C3 and C5 positions. The combined effect makes the C5 position the most electron-rich and sterically accessible site for electrophilic attack.
Halogenation: The bromination of substituted thiophenes is a well-established reaction. For a substrate like this compound, direct bromination using reagents like N-bromosuccinimide (NBS) is expected to occur selectively at the C5 position. researchgate.net The use of NBS is often preferred over molecular bromine (Br₂) to avoid over-bromination and the formation of polysubstituted products, a common issue with highly reactive thiophene rings. researchgate.netoup.com The regioselective bromination of 2-amino-4-methylthiophene derivatives at the C5 position using bromine in acetic acid has been successfully demonstrated, supporting the predicted outcome. nih.gov
Nitration: The nitration of the thiophene ring typically requires carefully controlled conditions to prevent degradation by the strong acids often used. For this compound, nitration is also predicted to occur at the C5 position due to the directing effects of the methyl and ethynyl groups. Research on the nitration of related structures, such as 5-methyl-2-thenoic acid, has shown that nitration can be achieved at the adjacent C4 position to yield 5-methyl-4-nitro-2-thenoic acid, illustrating the feasibility of nitrating substituted methylthiophenes. researchgate.net In other complex systems, nitro groups have been successfully introduced onto central thiophene rings via coupling reactions of pre-nitrated monomers. nih.gov
| Reaction Type | Reagent | Predicted Regioselectivity | Product |
| Halogenation | N-Bromosuccinimide (NBS) | C5-position | 5-Bromo-4-ethynyl-2-methylthiophene nih.govresearchgate.net |
| Halogenation | Benzyltrimethylammonium tribromide (BTMA Br₃) | C5-position | 5-Bromo-4-ethynyl-2-methylthiophene oup.com |
| Halogenation | Benzyltrimethylammonium tetrachloroiodate (BTMA ICl₄) | C5-position | 5-Chloro-4-ethynyl-2-methylthiophene oup.com |
| Nitration | HNO₃ / H₂SO₄ (or other nitrating agent) | C5-position | 2-Methyl-5-nitro-4-ethynylthiophene researchgate.netnih.gov |
Elucidation of Reaction Mechanisms and Reactivity Profiles of 4 Ethynyl 2 Methylthiophene
Mechanistic Studies of Organometallic Coupling Reactions Involving 4-Ethynyl-2-Methylthiophene
Organometallic coupling reactions are pivotal for the construction of complex organic molecules. For this compound, the ethynyl (B1212043) group serves as a key handle for such transformations, most notably in Sonogashira coupling reactions. wikipedia.org
The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org
Palladium Cycle:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or vinyl halide (R¹-X) to form a Pd(II) intermediate. libretexts.org
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylenic group to the palladium center, displacing the halide and forming a new Pd(II)-alkynyl complex. wikipedia.org
Reductive Elimination: This complex then undergoes reductive elimination to yield the final coupled product (R¹-C≡C-R²) and regenerate the Pd(0) catalyst. libretexts.org
Copper Cycle:
π-Alkyne Complex Formation: The copper(I) salt reacts with the terminal alkyne, in this case, this compound, to form a copper-alkyne π-complex.
Deprotonation: In the presence of a base, the terminal alkyne is deprotonated to form a copper acetylide intermediate. This species is then ready for the transmetalation step in the palladium cycle. libretexts.org
A copper-free variant of the Sonogashira reaction also exists. In this case, the palladium catalyst facilitates both the activation of the aryl halide and the deprotonation of the alkyne, often with the assistance of the amine base. wikipedia.orglibretexts.org The mechanism proceeds through the formation of palladium acetylide complexes. wikipedia.org The identification of transient palladium intermediates in these catalytic cycles has been challenging but has been achieved in some cases using techniques like multinuclear NMR spectroscopy. libretexts.orgethz.ch
| Catalytic Cycle | Step | Description | Key Intermediates |
|---|---|---|---|
| Palladium Cycle | Oxidative Addition | Pd(0) catalyst reacts with aryl/vinyl halide. | Pd(II)-halide complex |
| Transmetalation | Transfer of alkynyl group from copper to palladium. | Pd(II)-alkynyl complex | |
| Reductive Elimination | Formation of the coupled product and regeneration of Pd(0). | Coupled product, Pd(0) | |
| Copper Cycle | π-Alkyne Complex Formation | Cu(I) salt coordinates to the alkyne. | Copper-alkyne π-complex |
| Deprotonation | Base-assisted formation of copper acetylide. | Copper acetylide |
Ligands and additives are crucial in organometallic coupling reactions, influencing the catalyst's stability, reactivity, and selectivity. numberanalytics.comlibretexts.org
Ligands: In Sonogashira couplings, phosphine (B1218219) ligands are commonly used to stabilize the palladium catalyst. wikipedia.org Examples include triphenylphosphine (B44618) (PPh₃) and bidentate phosphines like dppe, dppp, and dppf. wikipedia.orglibretexts.org The electronic and steric properties of these ligands can significantly affect the reaction's efficiency. numberanalytics.com Electron-donating ligands can increase the electron density on the metal center, facilitating oxidative addition. ethz.ch Conversely, bulky ligands can promote reductive elimination. ethz.ch The development of new and more efficient ligands is an ongoing area of research. numberanalytics.com
Additives: The copper(I) salt in the traditional Sonogashira reaction is a key additive that facilitates the formation of the reactive copper acetylide. wikipedia.org The choice of base is also critical for the deprotonation of the terminal alkyne. organic-chemistry.org In some cases, specific additives can enable the reaction to proceed under milder, more environmentally friendly conditions, such as in aqueous media. researchgate.netbeilstein-journals.org
Intramolecular Reactivity of the Ethynyl Moiety in this compound
The ethynyl group in this compound can participate in intramolecular reactions, leading to the formation of new cyclic structures. One such reaction is electrophilic cyclization. For instance, treatment of a di-substituted thiophene (B33073) bearing an ethynyl group with molecular iodine can trigger a cascade cyclization to form thieno[2,3-a]dibenzothiophene derivatives. researchgate.net The presence of electron-donating groups on the interacting aryl ring can promote this type of cyclization. researchgate.net
Electrophilic and Nucleophilic Reactivity of the Thiophene Ring in this compound
The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. st-andrews.ac.uk The presence of the electron-donating methyl group at the 2-position and the electron-withdrawing ethynyl group at the 4-position influences the regioselectivity of these reactions. The methyl group activates the ring towards electrophilic attack, primarily at the adjacent C5 position. rsc.org In contrast, the ethynyl group would be expected to deactivate the ring.
The thiophene ring is generally not prone to nucleophilic attack unless activated by strongly electron-withdrawing groups. st-andrews.ac.uk For this compound, nucleophilic attack on the ring itself is less likely than reactions involving the ethynyl group. However, the ethynyl group can be attacked by nucleophiles, particularly after activation by a metal catalyst. ethz.ch The sulfur atom in the thiophene ring can also react with strong electrophiles. st-andrews.ac.uk
Pyrolysis Mechanisms and Thermal Decomposition Pathways of Ethynyl-Substituted Thiophenes
The thermal decomposition of thiophenes is a complex process that can proceed through various pathways, including hydrogen migrations and bond cleavages. researchgate.netnih.gov Theoretical studies using density functional theory (DFT) have been instrumental in elucidating these mechanisms. acs.orgresearchgate.net
For thiophene itself, pyrolysis is thought to be initiated by hydrogen migrations, with the 1,2-H shift being a dominant mechanism. nih.gov This can lead to the formation of products like acetylene (B1199291) and thioketene. researchgate.net Cleavage of the C-S bond is also a possible initial step, though it often has a higher energy barrier. acs.orghep.com.cn The presence of substituents, such as a methyl group, does not appear to significantly alter the fundamental pyrolysis pathways of the thiophene ring. nih.gov
The ethynyl substituent introduces additional reaction possibilities. The pyrolysis of ethynyl-substituted benzothiophenes has been studied, and it is proposed that the reaction can start with the formation of an α-carbene. researchgate.net The subsequent decomposition of this and other carbene intermediates are significant pathways. researchgate.net The high thermal stability of thiophenes is generally attributed to the high energy barrier of the initial pyrolysis step. researchgate.net
| Compound Type | Initiation Step | Key Intermediates/Products | Reference |
|---|---|---|---|
| Thiophene | 1,2-H shift | Acetylene, Thioketene | researchgate.netnih.gov |
| Thiophene | C-S bond cleavage | Sulfur-containing radicals | acs.orghep.com.cn |
| Ethynyl-substituted benzothiophene | α-Carbene formation | Carbene intermediates, Carbon monosulfide (CS) | researchgate.net |
Derivatization and Design of Advanced Thiophene Structures from 4 Ethynyl 2 Methylthiophene
Synthesis of Conjugated Oligomers and Polymers Incorporating 4-Ethynyl-2-Methylthiophene Units
The incorporation of this compound into conjugated oligomers and polymers is a key strategy for developing novel organic electronic materials. The rigid, linear structure of the ethynyl (B1212043) group, combined with the electron-rich nature of the thiophene (B33073) ring, can lead to materials with desirable photophysical and electronic properties. Transition metal-catalyzed cross-coupling reactions are the primary methods for the synthesis of these conjugated systems. nih.gov
The general synthetic strategy for OTEs involves the coupling of a terminal alkyne with a halogenated thiophene in the presence of a palladium catalyst and a copper(I) co-catalyst. semanticscholar.org The structural characterization of these oligomers typically involves a combination of spectroscopic techniques.
| Characterization Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure, connectivity, and purity of the oligomer. |
| UV-Visible (UV-Vis) Absorption Spectroscopy | Reveals the electronic transitions within the conjugated system and can be used to determine the optical bandgap. |
| Fluorescence Spectroscopy | Provides insights into the emissive properties of the material. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the oligomer. |
| Gel Permeation Chromatography (GPC) | Used to determine the molecular weight distribution of polymeric samples. |
The design of π-conjugated systems allows for the fine-tuning of their electronic and optical properties. mit.edursc.org By varying the nature of the thiophene and ethynylene linkages, as well as by incorporating other aromatic units, a wide range of materials with tailored properties can be accessed. For instance, the introduction of different substituents on the thiophene ring can influence the solubility, morphology, and electronic energy levels of the resulting polymers. nih.gov
The field of conjugated polymer synthesis is dominated by cross-coupling reactions, which enable the creation of complex polymer structures. mit.edu However, specific examples of the design and synthesis of π-conjugated systems utilizing this compound with varied linkages are not extensively documented in publicly available research. The general principles of polymer design suggest that copolymerization of this compound with other monomers could lead to materials with a broad range of properties.
Synthesis of Thiophene-Based Heterocycles Derived from this compound
The ethynyl group of this compound can participate in various cyclization reactions to form new heterocyclic rings fused to or substituted on the thiophene core. nih.gov These reactions provide access to a wide range of novel thiophene-based heterocycles with potential applications in medicinal chemistry and materials science.
Metal-catalyzed heterocyclization of functionalized alkynes is a powerful methodology for the synthesis of substituted heterocycles. nih.gov However, specific examples of the synthesis of thiophene-based heterocycles derived directly from this compound are not extensively reported. The general strategies for heterocycle synthesis from alkyne precursors suggest that this compound could be a valuable building block for the construction of complex heterocyclic systems.
Structural Modifications and the Impact on Electronic Properties
The derivatization of this compound serves as a critical avenue for the design of advanced thiophene-based materials with tailored electronic properties. The strategic placement and nature of substituents on the thiophene ring can profoundly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby altering the HOMO-LUMO gap, which is a key determinant of the material's optical and electronic characteristics.
Substituents can modify the electronic landscape of the thiophene ring through a combination of inductive and mesomeric (resonance) effects. Electron-donating groups, such as alkyl chains, tend to raise the energy levels of the HOMO, while electron-withdrawing groups, like cyano or nitro groups, can lower the LUMO energy. For instance, theoretical studies on substituted polythiophenes have shown that electron-withdrawing substituents located at the beta position of the thiophene ring effectively lower the HOMO energy. researchgate.net This modulation of frontier orbital energies allows for the fine-tuning of the band gap in resulting oligomers and polymers, making these materials suitable for a range of applications in organic electronics, including organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
Computational studies on related ethynyl-thiophene molecules, such as 2-[(Trimethylsilyl)ethynyl]thiophene, provide insight into the fundamental electronic structure. Analysis of frontier molecular orbitals in these systems reveals that the HOMO is typically localized across the conjugated π-system of the thiophene ring and the ethynyl group, while the LUMO is also distributed across this π-system, indicating the potential for intramolecular charge transfer upon excitation. nih.gov The introduction of additional substituents to the this compound core would further modify the distribution and energy of these orbitals.
The table below illustrates the general impact of different classes of substituents on the electronic properties of a thiophene ring.
| Substituent Type | Electronic Effect | Impact on HOMO Energy | Impact on LUMO Energy | Effect on HOMO-LUMO Gap |
|---|---|---|---|---|
| Electron-Donating (e.g., -CH₃, -OCH₃) | +I, +M | Increase | Slight Increase | Decrease |
| Electron-Withdrawing (e.g., -CN, -NO₂) | -I, -M | Decrease | Decrease | Decrease/Increase (Varies) |
| Halogen (e.g., -Cl, -Br) | -I, +M | Slight Decrease | Decrease | Varies |
Positional Isomer Effects (e.g., Comparison with 2-Ethynyl-5-Methylthiophene)
Positional isomerism plays a crucial role in determining the electronic and structural properties of substituted thiophenes. The specific arrangement of the ethynyl and methyl groups on the thiophene ring in this compound, compared to its isomer 2-ethynyl-5-methylthiophene (B1337333), leads to distinct differences in their electronic behavior, even though they share the same chemical formula.
The key difference lies in the substitution pattern relative to the sulfur atom. In 2-ethynyl-5-methylthiophene, both substituents are at the α-positions (2 and 5), adjacent to the sulfur atom. In this compound, the substituents are at the α- (2) and β-positions (4). This distinction is significant because the electronic character of the thiophene ring positions varies. The α-positions are generally more reactive and have a greater influence on the conjugated system.
Theoretical studies on fused-ring thiophene systems have demonstrated that the position of annulation—analogous to the position of substitution—has a strong impact on electronic properties and aromaticity. mdpi.com For example, fusing a ring at the b-position (analogous to α,β substitution) versus the c-position (analogous to β,β' substitution) results in different levels of aromaticity and different HOMO-LUMO gaps. mdpi.com By analogy, the α,α' substitution pattern in 2-ethynyl-5-methylthiophene allows for a more direct and extended conjugation pathway along the polymer backbone when these units are polymerized. In contrast, the α,β' pattern in this compound can lead to a more twisted conformation in the resulting polymer, potentially disrupting π-orbital overlap and affecting charge transport properties.
The differing electronic communication between the substituents in these isomers impacts their frontier orbital energies. This can be conceptualized by comparing their calculated electronic properties.
| Compound | Substitution Pattern | Expected Conjugation Effect | Predicted HOMO-LUMO Gap |
|---|---|---|---|
| 2-Ethynyl-5-methylthiophene | α,α' (2,5-disubstituted) | More linear, extended conjugation in polymers | Lower |
| This compound | α,β' (2,4-disubstituted) | Potentially more twisted, interrupted conjugation | Higher |
Steric and Electronic Effects of Substituents on Thiophene Ring Conformation
Steric Effects: Bulky substituents introduced onto the this compound core can cause significant steric hindrance. This steric repulsion can force adjacent thiophene units in an oligomer or polymer to twist relative to one another, increasing the dihedral angle between the rings. Computational studies on other substituted thiophene-based oligomers have shown that sterically demanding substituents lead to a twisting in the conjugated backbone, which in turn increases the HOMO-LUMO gap and excitation energies. researchgate.net For example, replacing a hydrogen atom with a large tert-butyl group would introduce considerable steric strain, forcing a non-planar conformation to minimize repulsion.
Electronic Effects: The electronic nature of substituents can also influence conformation, albeit often more subtly than steric effects. The introduction of groups that can form intramolecular interactions, such as hydrogen bonds or non-covalent S···O interactions, can lock the molecule into a more planar conformation. For instance, a study on thiophene-pyrrole oligomers found that an intramolecular S···O interaction resulted in a more planar structure and a corresponding reduction in excitation energies. researchgate.net While the methyl and ethynyl groups of the parent compound are not excessively bulky, derivatization with larger functional groups can introduce these competing steric and electronic effects, which must be carefully balanced in the design of new materials. Even seemingly simple alkyl groups, often added to improve solubility, can significantly influence molecular conformation and the interface with other molecules or electrodes. nih.gov
The interplay between these effects is summarized below:
| Effect | Cause | Impact on Ring Conformation | Consequence for Electronic Properties |
|---|---|---|---|
| Steric Hindrance | Bulky substituents (e.g., tert-butyl) | Increased dihedral angle (twisting) | Disrupted π-conjugation, increased HOMO-LUMO gap |
| Intramolecular Interactions | Substituents capable of non-covalent bonding (e.g., -OH, -C=O) | Decreased dihedral angle (planarization) | Enhanced π-conjugation, decreased HOMO-LUMO gap |
Polymerization Science and Materials Applications of 4 Ethynyl 2 Methylthiophene Based Systems
Polymerization Methods for 4-Ethynyl-2-Methylthiophene Monomers
The polymerization of monomers containing both thiophene (B33073) and ethynyl (B1212043) functional groups is well-documented, leading to the formation of conjugated polymers with unique electronic and optical properties.
Conjugated Polymer Synthesis via Ethynyl Linkages
The synthesis of conjugated polymers from ethynyl-thiophene monomers frequently employs metal-catalyzed cross-coupling reactions. The Sonogashira coupling reaction is a particularly powerful and widely used method for this purpose. whiterose.ac.uk This reaction typically involves the coupling of a terminal alkyne (like the ethynyl group on the thiophene monomer) with an aryl or vinyl halide in the presence of a palladium-copper co-catalyst system and a base. whiterose.ac.uk
For instance, novel copolymers have been successfully prepared by reacting bifunctional monomers containing terminal ethynyl-thienyl groups with dihalide co-monomers. whiterose.ac.uk A typical procedure involves charging a reaction flask with the monomers under an inert atmosphere, followed by the addition of dry solvents (e.g., THF and toluene), a base (e.g., diisopropylamine), and the catalyst system, which often consists of a palladium complex like Pd(PPh₃)₂Cl₂ and a copper salt such as CuI. whiterose.ac.uk The reaction mixture is then heated, often under reflux, for a period ranging from one to several hours to facilitate polymer chain growth. whiterose.ac.uk
The resulting polymers, which feature alternating thiophene and ethynyl units along the backbone, often exhibit low solubility in common organic solvents due to the rigid nature of the conjugated main chain. whiterose.ac.uk This can lead to the formation of polymer precipitates during the reaction. Purification is typically achieved through successive Soxhlet extractions with various organic solvents. whiterose.ac.uk The incorporation of ethynylene units is a strategic approach to lower the Highest Occupied Molecular Orbital (HOMO) energy levels in conjugated polymers, which can enhance the open-circuit voltage (Voc) in photovoltaic devices and improve the polymer's oxidative stability. whiterose.ac.uk
Table 1: Representative Conditions for Sonogashira Polymerization of Ethynyl-Thiophene Derivatives
| Parameter | Condition |
|---|---|
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI |
| Monomers | Ethynyl-thiophene derivative, Dihalo-aromatic compound |
| Solvent | Tetrahydrofuran (B95107) (THF) / Toluene |
| Base | Diisopropylamine (B44863) |
| Atmosphere | Inert (e.g., Nitrogen, Argon) |
| Temperature | 75 °C (Reflux) |
| Reaction Time | 1 - 5 hours |
This table is based on typical conditions reported for related monomers and serves as an illustrative example. whiterose.ac.uk
Controlled Polymerization Techniques for Tailored Architectures
While transition metal-catalyzed cross-coupling reactions are effective for creating conjugated backbones, achieving precise control over polymer molecular weight, dispersity, and architecture (e.g., block copolymers) remains a significant challenge. General controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), are powerful methods for creating well-defined polymer architectures. However, their direct application to the polymerization of the ethynyl group in thiophene monomers is not the standard approach for creating the main conjugated backbone.
Instead, control over the architecture of systems incorporating this compound would more likely be achieved by first synthesizing well-defined polymer blocks using these controlled radical polymerization techniques and then introducing the ethynyl-thiophene functionality. This could be done by polymerizing a monomer that has a protected functional group that can later be converted to an ethynyl group or a group capable of participating in a cross-coupling reaction. This post-polymerization modification approach allows for the synthesis of complex architectures like block copolymers where one block is a well-defined, non-conjugated polymer and the other is a conjugated segment derived from ethynyl-thiophene units.
Fabrication and Performance of Organic Electronic Materials Incorporating this compound-Derived Polymers
Polymers derived from ethynyl-thiophene building blocks are promising candidates for active materials in a range of organic electronic devices due to their tunable optoelectronic properties. The ethynyl linkage contributes to backbone planarity, which can enhance charge transport, while the thiophene unit is a well-established electron-rich building block.
Organic Light-Emitting Diodes (OLEDs)
Thiophene-containing polymers are widely used in OLEDs as hole transport layers or as the emissive layer itself. The introduction of ethynyl linkages into the polymer backbone can significantly influence the material's photophysical properties. By carefully selecting co-monomers to polymerize with an ethynyl-thiophene derivative, the emission color of the resulting polymer can be tuned across the visible spectrum. For example, copolymers of fluorene (B118485) with dithienothiophene-S,S-dioxide units have demonstrated emission colors from blue to red, depending on the ratio of the co-monomers. The rigid and planar structure imparted by the ethynyl groups can lead to high photoluminescence quantum yields, a key parameter for efficient OLEDs.
Organic Photovoltaics (OPVs) and Solar Cells
In the field of OPVs, the design of the donor polymer is critical for achieving high power conversion efficiencies (PCE). Polymers incorporating ethynyl and thiophene units are investigated for their potential as donor materials in bulk heterojunction (BHJ) solar cells. The ability to lower the HOMO level through the inclusion of acetylene (B1199291) linkers is beneficial for achieving high open-circuit voltages (Voc). whiterose.ac.uk Furthermore, the rigid backbone can promote molecular ordering and π-π stacking in the solid state, which facilitates charge transport and can lead to higher short-circuit currents (Jsc).
Research on related donor-acceptor copolymers has shown that the combination of ethynylene-thiophene spacers with electron-accepting units like naphthothiadiazole results in polymers with low band gaps, enabling absorption of a broader range of the solar spectrum. whiterose.ac.uk Optical studies of such polymers reveal that they can have red-shifted absorption maxima compared to their all-thiophene analogues, indicating a more planar structure and enhanced electronic conjugation. whiterose.ac.uk
Table 2: Electrochemical and Optical Properties of a Representative Ethynylene-Thiophene Copolymer (PFDTENT)
| Property | Value |
|---|---|
| HOMO Energy Level | -5.46 eV |
| LUMO Energy Level | -3.42 eV |
| Electrochemical Band Gap | 2.04 eV |
| Optical Band Gap (Film) | 1.83 eV |
| Maximum Absorption (Film) | 585 nm |
Data extracted from a study on a related copolymer, poly(5,5'-(9,9-dioctyl-fluorene-2,7-diyl)bis(ethynyl-2-thienyl)-alt-4,9-(2,1,3-naphthothiadiazole)) (PFDTENT), for illustrative purposes. whiterose.ac.uk
Organic Field-Effect Transistors (OFETs)
Spectroscopic and Electrochemical Characterization of Polymeric Materials
The characterization of polymeric materials derived from or incorporating ethynyl-thiophene moieties is crucial for understanding their electronic structure and potential for application in electronic devices. Spectroscopic techniques like UV-visible absorption and photoluminescence spectroscopy are employed to probe the optical properties, while electrochemical methods such as cyclic voltammetry are used to determine the redox behavior and energy levels of the polymers. mdpi.com
Conjugated polymers containing ethynyl-thiophene units exhibit distinct optical properties due to their extended π-electron systems. The absorption and emission characteristics are fundamental to their application in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com
The optical properties of these polymers are typically investigated using UV-visible spectroscopy in both dilute solutions and as thin films. For instance, a donor-acceptor copolymer incorporating an ethynyl-2-thienyl unit, poly(5,5'-(9,9-dioctyl-fluorene-2,7-diyl)bis(ethynyl-2-thienyl)-alt-4,9-(2,1,3-naphthothiadiazole)) (PFDTENT), displays two primary absorption bands in the solid state. mdpi.com The bands in the 300–410 nm region are attributed to π-π* transitions within the conjugated structure, while the lower energy bands between 460–700 nm arise from intramolecular charge transfer interactions. mdpi.com The absorption spectrum of this polymer is red-shifted when compared to analogous polymers lacking the thiophene spacer, indicating enhanced conjugation. mdpi.com
In terms of emission, poly(2-ethynylthiophene), a polymer closely related to the subject compound, shows a distinct photoluminescence peak at 456 nm, which corresponds to a photon energy of 2.72 eV. researchgate.net This emission is a key characteristic for potential use in light-emitting applications.
| Polymer | Medium | Absorption Maxima (λmax) |
|---|---|---|
| PFDTENT | Chloroform Solution | 391 nm, 574 nm |
| PFDTENT | Thin Film | 396 nm, 590 nm |
Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox properties of conjugated polymers. mdpi.com It provides direct information about the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for designing and evaluating materials for electronic devices. ep2-bayreuth.de The measurements are typically conducted on thin films of the polymer cast onto a working electrode in an electrolyte solution. mdpi.com
For polymers containing ethynyl-thiophene units, CV measurements reveal their oxidation and reduction behavior. The polymer PFDTENT, for example, shows an irreversible oxidation peak and a reversible reduction potential peak. mdpi.com From the onset of these oxidation and reduction waves, the frontier energy levels can be calculated. mdpi.com The kinetics of the redox process in some poly(ethynylthiophene) systems have been found to be controlled by diffusion processes within the electrochemical cell. researchgate.net The electrochemical stability of polythiophenes can be influenced by the electrolyte solution used during continuous cycling. sioc-journal.cn
| Polymer | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Band Gap (EgCV) (eV) |
|---|---|---|---|
| PFDTENT | -5.46 | -3.60 | 1.86 |
Structure-Property Relationships in this compound-Containing Polymers
The relationship between the molecular structure of polymers and their resulting properties is a central theme in materials science. For conjugated polymers containing this compound or similar ethynyl-thiophene units, the arrangement of atoms and functional groups profoundly influences their optical and electrochemical characteristics.
The inclusion of an ethynylene-thiophene spacer between donor and acceptor units in a polymer backbone has a significant impact. mdpi.com Compared to a polymer with only an ethynylene spacer (PFDENT), the polymer with the ethynylene-thiophene spacer (PFDTENT) exhibits a red-shifted absorption spectrum. mdpi.com This shift is attributed to the electron-donating nature of the thiophene ring, which enhances the intramolecular charge transfer character of the polymer. mdpi.com Furthermore, the introduction of acetylene linkers, rather than acetylene-thiophene spacers, can reduce steric hindrance between donor and acceptor units, leading to more planar polymer chains and red-shifted absorption maxima. mdpi.com
The electronic properties are also heavily structure-dependent. The presence of the ethynylene-thiophene unit in PFDTENT results in a considerable lowering of the HOMO energy level compared to its counterpart without the thiophene unit. mdpi.com This adjustment of the frontier energy levels directly leads to a lower electrochemical band gap. mdpi.com
More broadly, the properties of polythiophenes are dictated by factors such as the nature of side chains and the regularity of the polymer backbone (regioregularity). ias.ac.incmu.edu Bulky substituents can modify the conformation and the degree of π-conjugation between adjacent thiophene rings. ias.ac.in For instance, poly(3-alkylthiophenes) with longer alkyl side chains have been shown to induce more planar main-chain structures, leading to more desirable electronic, electrochemical, and optical properties. cmu.edu The specific arrangement of monomer units—for example, a head-to-tail coupling pattern—can lead to macromolecular self-assembly and highly ordered structures, which in turn enhance the material's effective conjugation length and electrical conductivity. cmu.edu
Computational and Theoretical Studies on 4 Ethynyl 2 Methylthiophene and Its Derivatives
Reaction Mechanism Simulations and Transition State Analysis
Computational chemistry is an indispensable tool for mapping the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states—the high-energy structures that represent the bottleneck of a reaction. lsu.edusemanticscholar.org This analysis provides detailed mechanistic insights that are often inaccessible to experiment alone. nih.gov
Simulations can predict the reactivity and selectivity of 4-ethynyl-2-methylthiophene in various chemical transformations, including catalytic reactions. By modeling the interaction of the molecule with a catalyst, it is possible to determine the most favorable reaction pathway. For example, in electrophilic substitution reactions, which are common for electron-rich thiophene (B33073) rings, calculations can predict which position on the ring is most susceptible to attack. researchgate.net This is achieved by analyzing the electron density distribution and the stability of potential intermediates (sigma-complexes). researchgate.net Such predictive power is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.
Pyrolysis, or thermal decomposition in the absence of oxygen, is a complex process involving numerous competing reaction pathways. mdpi.com Computational modeling has been successfully applied to understand the pyrolysis of thiophene and its alkylated derivatives. researchgate.netnih.gov Theoretical studies using methods like CBS-QB3 have shown that the decomposition of methylthiophene is typically initiated by hydrogen migrations, such as a 1,2-H shift. researchgate.net
Following the initial step, the thiophene ring can open, leading to a variety of intermediates and final products. Dominant pathways often involve the formation of species like ethyne, thioketene, and carbon monosulfide (CS). researchgate.netresearchgate.net By calculating the energy barriers for each elementary step, a kinetic model can be developed to predict the distribution of products at different temperatures, providing a detailed picture of the high-temperature chemistry of these sulfur-containing compounds. researchgate.net
Simulation of Spectroscopic Properties (e.g., UV-Vis, NMR)
A significant application of computational chemistry is the prediction of spectroscopic properties. wikipedia.org These simulations serve as a powerful aid in the interpretation of experimental spectra and the structural elucidation of newly synthesized compounds. arxiv.orgresearchgate.net
Theoretical calculations can accurately predict a range of spectroscopic data. For instance, Time-Dependent DFT (TD-DFT) is widely used to simulate UV-Visible absorption spectra by calculating the electronic transition energies and oscillator strengths (f), which correspond to the intensity of the absorption. nih.govscielo.org.za For thiophene-based polymers and molecules, these simulations can predict the maximum absorption wavelength (λmax) and help explain how structural modifications tune the optical properties. mdpi.com
Similarly, NMR chemical shifts can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). scielo.org.za By comparing the calculated ¹H and ¹³C NMR spectra with experimental data, researchers can confirm the proposed molecular structure with a high degree of confidence. researchgate.net
Table 3: Simulated Spectroscopic Data for a Thiophene-Containing System
| Spectroscopy Type | Calculated Parameter | Predicted Value | Significance |
|---|---|---|---|
| UV-Vis (TD-DFT) | Absorption Maxima (λmax) | ~343 nm | Corresponds to electronic transitions (e.g., HOMO to LUMO) scielo.org.za |
| UV-Vis (TD-DFT) | Oscillator Strength (f) | 0.243 | Predicts the intensity of the absorption peak scielo.org.za |
| ¹³C NMR (GIAO) | Chemical Shift (Thiophene Ring C) | 120-140 ppm | Aids in assigning specific carbon atoms in the molecule |
| ¹H NMR (GIAO) | Chemical Shift (Methyl Protons) | ~2.5 ppm | Helps confirm the presence and environment of the methyl group |
Note: The data is representative and illustrates the type of information obtained from spectroscopic simulations for thiophene derivatives.
Molecular Dynamics Simulations for Supramolecular Assembly and Polymer Morphology
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the self-assembly of molecules into larger supramolecular structures and to predict the morphology of the resulting polymers. For this compound and its derivatives, MD simulations can provide atomic-level insights into the processes that govern the formation of ordered assemblies, which is crucial for the performance of organic electronic devices.
In the context of supramolecular assembly, MD simulations can elucidate the non-covalent interactions, such as π-π stacking and van der Waals forces, that drive the organization of individual this compound monomers. These simulations can predict the preferred packing arrangements, including the distances and orientations between molecules in a crystalline or liquid-crystalline phase. Advanced techniques such as replica-exchange MD (REMD) and metadynamics can be employed to overcome the large energy barriers and explore the complex potential energy landscape of self-assembly, allowing for the determination of thermodynamically stable structures. nih.gov Coarse-graining is another common strategy where groups of atoms are represented as single beads, which reduces the computational cost and allows for the simulation of larger systems over longer timescales to observe the formation of macroscopic structures. nih.govrsc.org
When studying the morphology of polymers derived from this compound, MD simulations can model the conformation of polymer chains and their packing in the solid state. The morphology of conjugated polymers, which can range from amorphous to semi-crystalline, significantly impacts their electronic properties. rsc.org Simulations can help understand how factors like chain length, side-chain substitutions, and processing conditions influence the final morphology. For instance, simulations can reveal the degree of planarization of the polymer backbone, the extent of π-stacking between adjacent chains, and the formation of crystalline domains, all of which are critical for efficient charge transport. rsc.org By simulating the polymer in the bulk, one can compute structural properties like the radial distribution function to understand the local ordering of the polymer chains. researchgate.net
The following table summarizes the key parameters and potential findings from MD simulations of this compound systems.
| Simulation Target | Key Parameters Investigated | Potential Insights |
| Supramolecular Assembly | Intermolecular distances and angles, stacking configurations, solvent effects. | Preferred packing motifs, stability of different polymorphs, mechanism of nucleation and growth. |
| Polymer Morphology | Polymer chain conformation (e.g., torsion angles), interchain packing, degree of crystallinity. | Relationship between chemical structure and solid-state morphology, prediction of amorphous vs. crystalline regions. |
Theoretical Insights into Electron Transport and Charge Transfer in Molecular and Polymeric Systems
Theoretical studies are indispensable for understanding the fundamental mechanisms of electron transport and charge transfer in organic materials based on this compound. These computational approaches provide a molecular-level picture of how charge carriers (electrons and holes) move through both individual molecules and bulk polymeric systems.
At the molecular level, quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic structure of this compound and its oligomers. scielo.br These calculations can determine key parameters that govern charge transport, such as ionization potential, electron affinity, and reorganization energy. The reorganization energy is a critical factor, representing the energy required to deform the molecule's geometry upon accepting or donating an electron. A lower reorganization energy is generally desirable for efficient charge transport. elsevier.com Theoretical models can also predict the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding charge injection from electrodes and charge transport through the material. semanticscholar.org
For polymeric systems, theoretical models often employ a combination of quantum chemistry and solid-state physics principles. The charge transport in these materials is typically described by a hopping mechanism, where charge carriers move between localized states on adjacent molecules or polymer segments. The rate of this hopping can be estimated using Marcus theory, which depends on the reorganization energy and the electronic coupling (transfer integral) between neighboring sites. elsevier.com The electronic coupling quantifies the strength of the electronic interaction between adjacent molecules and is highly sensitive to their relative distance and orientation. Theoretical calculations can map out the potential charge hopping pathways within a material and identify the most favorable routes for charge transport. elsevier.com
The Landauer formalism, combined with non-equilibrium Green's function (NEGF) techniques, offers another powerful theoretical framework for studying electron transport, particularly in single-molecule junctions. researchgate.netnih.gov This approach allows for the calculation of the transmission spectrum, which describes the probability of an electron with a certain energy to pass through the molecule. nih.gov From the transmission spectrum, the current-voltage (I-V) characteristics of a molecular device can be predicted. nih.gov These theoretical insights are vital for the rational design of new this compound derivatives with optimized charge transport properties for various electronic applications.
Below is a table summarizing important parameters in theoretical charge transport studies.
| Parameter | Description | Theoretical Method | Relevance to this compound |
| Ionization Potential (IP) | The energy required to remove an electron from a neutral molecule. | DFT, Ab initio calculations | Determines the energy barrier for hole injection. |
| Electron Affinity (EA) | The energy released when an electron is added to a neutral molecule. | DFT, Ab initio calculations | Determines the energy barrier for electron injection. |
| Reorganization Energy (λ) | The energy associated with the geometric relaxation of a molecule upon gaining or losing an electron. | DFT calculations | A lower λ generally leads to higher charge mobility. elsevier.com |
| Electronic Coupling (t) | A measure of the electronic interaction strength between adjacent molecules or molecular segments. | DFT, Fragment orbital methods | A larger t facilitates faster charge hopping. |
| Charge Carrier Mobility (μ) | The velocity of charge carriers in response to an electric field. | Marcus theory, Kinetic Monte Carlo simulations | A key performance metric for organic electronic materials. |
Advanced Spectroscopic and Analytical Characterization Techniques for Research on 4 Ethynyl 2 Methylthiophene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination and purity verification of 4-ethynyl-2-methylthiophene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
In the ¹H NMR spectrum, distinct signals are expected for the methyl protons, the two aromatic protons on the thiophene (B33073) ring, and the acetylenic proton. The chemical shifts (δ) and coupling constants (J) are diagnostic of their relative positions. Based on data from analogous compounds like 2-methylthiophene (B1210033), the methyl protons would appear upfield, while the ring protons would resonate in the aromatic region. chemicalbook.com The ethynyl (B1212043) proton typically appears in a distinct region of the spectrum.
The ¹³C NMR spectrum complements the proton data by providing the chemical shift for each unique carbon atom, including the two sp-hybridized carbons of the ethynyl group and the four distinct carbons of the substituted thiophene ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on spectral data of related thiophene compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -CH₃ | ~2.5 | ~15 |
| Thiophene H-3 | ~6.8 | ~124 |
| Thiophene H-5 | ~7.1 | ~132 |
| Ethynyl C-H | ~3.3 | ~82 |
| Thiophene C-2 | - | ~140 |
| Thiophene C-3 | - | ~124 |
| Thiophene C-4 | - | ~121 |
| Thiophene C-5 | - | ~132 |
For unequivocal assignment of all proton and carbon signals, especially in complex derivatives or polymers, advanced 2D-NMR techniques are employed. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, a cross-peak would be expected between the two non-equivalent protons on the thiophene ring, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.comuvic.ca It allows for the direct assignment of carbon signals based on their known proton assignments. For example, the signal for the methyl protons would show a correlation to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C couplings). youtube.com Key expected correlations for this compound would include the methyl protons to the C-2 and C-3 carbons of the thiophene ring, and the ethynyl proton to the C-4 and C-5 carbons of the ring.
When this compound is polymerized, for instance through the ethynyl group, the resulting material is often insoluble, necessitating the use of solid-state NMR (ssNMR) for characterization. Cross-polarization magic-angle spinning (CP-MAS) ¹³C ssNMR is a powerful technique to establish the structure of polythiophene derivatives. researchgate.net This method provides information on the local environment of the carbon atoms in the solid state, helping to confirm the polymer structure, identify different polymer chain conformations, and assess the degree of crystallinity and molecular packing.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes.
FT-IR spectroscopy is particularly useful for identifying polar bonds. The spectrum of this compound is expected to show several key absorption bands. youtube.com The most diagnostic would be the sharp, weak stretching vibration (ν) of the carbon-carbon triple bond (C≡C) around 2100-2150 cm⁻¹ and the strong, sharp stretching of the terminal acetylenic C-H bond (≡C-H) at approximately 3300 cm⁻¹. youtube.comrsc.org
Raman spectroscopy, which is sensitive to non-polar bonds, provides complementary information. The C≡C triple bond stretch, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum. mdpi.comnsf.gov Vibrations associated with the thiophene ring, such as C=C and C-S stretching modes, are also observable in both IR and Raman spectra. nih.gov
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Acetylenic C-H | Stretch (ν) | ~3300 |
| Aromatic C-H | Stretch (ν) | 3000-3100 |
| Methyl C-H | Stretch (ν) | 2850-2960 |
| C≡C | Stretch (ν) | 2100-2150 |
| Aromatic C=C | Stretch (ν) | 1400-1600 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Optoelectronic Property Evaluation
Ultraviolet-visible (UV-Vis) absorption and fluorescence (photoluminescence) spectroscopy are essential for characterizing the electronic and optical properties of conjugated molecules like this compound.
The UV-Vis absorption spectrum reveals the electronic transitions within the molecule. Thiophene and its derivatives exhibit strong absorption in the UV region due to π→π* transitions within the conjugated system of the aromatic ring. nist.govspectrabase.com The presence of the ethynyl group extends this conjugation, which is expected to shift the absorption maximum (λmax) to longer wavelengths (a bathochromic shift) compared to 2-methylthiophene. The position of λmax provides information about the molecule's HOMO-LUMO energy gap. For polymers derived from this monomer, the absorption is expected to shift significantly into the visible region, a characteristic of highly conjugated polythiophenes. researchgate.netresearchgate.net
Fluorescence spectroscopy measures the emission of light from the molecule after it has been excited to a higher electronic state. While simple thiophenes may have low fluorescence quantum yields, their derivatives and polymers can be emissive. The emission spectrum provides insights into the nature of the excited state and the efficiency of radiative decay processes, which are crucial for applications in organic light-emitting diodes (OLEDs) and sensors.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the precise molecular weight and elemental composition of this compound and to gain structural information through analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with high precision, allowing for the confirmation of the elemental formula, C₇H₆S. The monoisotopic mass of this compound is 122.0190 Da. uni.lu
Under electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺•), which can then undergo fragmentation. The pattern of fragment ions is a fingerprint of the molecule's structure. chemguide.co.uk For this compound, common fragmentation pathways would include the loss of a hydrogen atom to give an [M-1]⁺ peak, or the loss of the methyl group to produce a stable [M-15]⁺ ion. msu.eduscribd.com Cleavage of the ethynyl group is another possible fragmentation route.
Table 3: Predicted m/z Values for Adducts of this compound Data sourced from PubChem. uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 123.02630 |
| [M+Na]⁺ | 145.00824 |
| [M-H]⁻ | 121.01174 |
X-ray Diffraction (XRD) for Crystallographic Analysis and Polymer Morphology
X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid and for analyzing the morphology of semi-crystalline polymers. nih.govnih.gov
If a suitable single crystal of this compound can be grown, single-crystal XRD analysis can provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. This information is invaluable for understanding packing effects and for computational modeling. mdpi.com
For polymers synthesized from this compound, powder XRD is used to investigate the morphology of thin films or bulk materials. Polythiophenes are often semi-crystalline, and XRD patterns can reveal information about the degree of crystallinity, the orientation of crystalline domains relative to a substrate, and key structural parameters. researchgate.net Specifically, XRD can determine the lamellar stacking distance arising from the side chains and the π-stacking distance between the conjugated backbones of the polymer chains, both of which are critical factors influencing charge transport in organic electronic devices.
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Dispersity Analysis
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight distribution of a polymer. In the analysis of a polymer synthesized from this compound, GPC would be used to ascertain key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Mw/Mn). This information is crucial as the molecular weight and its distribution significantly influence the polymer's mechanical, thermal, and electrical properties.
The analysis would involve dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or chloroform, and passing the solution through a column packed with a porous gel. Larger polymer chains are excluded from the pores and thus elute more quickly, while smaller chains penetrate the pores to varying extents and have a longer retention time. A detector, typically a refractive index (RI) detector, measures the concentration of the polymer as it elutes, generating a chromatogram.
For a hypothetical poly(this compound) sample, the GPC results would be presented in a data table. The values in such a table would be derived from the analysis of the chromatogram, calibrated against polystyrene standards.
Hypothetical GPC Data for Poly(this compound)
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
|---|---|---|---|
| P4E2MT-01 | 15,000 | 30,000 | 2.0 |
| P4E2MT-02 | 18,500 | 35,150 | 1.9 |
This data is representative and for illustrative purposes only, as specific experimental data for poly(this compound) is not available.
Thermal Analysis Techniques (TGA, DSC) for Polymer Stability
Thermal analysis techniques are critical for evaluating the thermal stability and phase behavior of polymers. For a polymer of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide insights into its performance at elevated temperatures and its thermal transitions.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis is used to determine the decomposition temperature of the polymer, which is a key indicator of its thermal stability. A TGA thermogram would show the percentage of weight loss as the temperature increases. For a conjugated polymer like poly(this compound), a high decomposition temperature is desirable for applications in electronic devices that may operate at elevated temperatures.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow into or out of a sample as a function of temperature. This technique can identify the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of a polymer. The glass transition temperature is particularly important as it marks the transition from a rigid, glassy state to a more flexible, rubbery state. For polymers intended for use in solid-state devices, a high Tg is often preferred.
The findings from these thermal analyses would be summarized in a data table, providing a clear overview of the polymer's thermal properties.
Hypothetical Thermal Analysis Data for Poly(this compound)
| Sample ID | Td, 5% (°C) (TGA) | Tg (°C) (DSC) | Tm (°C) (DSC) |
|---|---|---|---|
| P4E2MT-01 | 350 | 120 | Not Observed |
| P4E2MT-02 | 355 | 125 | Not Observed |
Td, 5% represents the temperature at which 5% weight loss is observed. The absence of a melting temperature (Tm) would suggest the polymer is amorphous. This data is representative and for illustrative purposes only.
Future Research Directions and Emerging Applications of 4 Ethynyl 2 Methylthiophene
Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability
The synthesis of 4-ethynyl-2-methylthiophene typically relies on established cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.orgresearcher.life This method involves the palladium-catalyzed reaction of a halo-thiophene with a terminal alkyne. Future research in this area will likely focus on optimizing these synthetic routes to improve efficiency, reduce costs, and enhance sustainability.
Key research directions include:
Development of Greener Catalysts: A significant push towards sustainability in chemical synthesis involves replacing traditional palladium catalysts with more earth-abundant and less toxic alternatives. Research into catalysts based on copper, nickel, or even metal-free systems for Sonogashira-type couplings is an active area. preprints.org The development of heterogeneous catalysts that can be easily recovered and reused would also contribute to greener synthetic protocols. nih.gov
Microwave-Assisted and Flow Chemistry Synthesis: The application of microwave irradiation and flow chemistry techniques can significantly reduce reaction times, improve yields, and allow for better control over reaction parameters. nih.gov Investigating these technologies for the synthesis of this compound could lead to more efficient and scalable production methods.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Green Catalysis | Reduced environmental impact, lower cost | Development of earth-abundant metal catalysts, recyclable heterogeneous catalysts. preprints.orgnih.gov |
| Process Intensification | Faster reaction times, improved scalability | Application of microwave-assisted synthesis and continuous flow reactors. nih.gov |
| One-Pot Reactions | Increased efficiency, reduced waste | Designing tandem reaction sequences to minimize purification steps. |
Integration into Multi-Component Systems and Hybrid Materials
The ethynyl (B1212043) group in this compound is a highly versatile functional handle for post-synthetic modification, making it an ideal candidate for integration into a variety of multi-component systems and hybrid materials.
Polymer Synthesis: The terminal alkyne can readily participate in polymerization reactions, such as "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and polymerization of acetylenes. mdpi.com This allows for the incorporation of the this compound moiety into the backbone or as a pendant group in a wide range of polymers. The resulting materials could exhibit tunable electronic and optical properties, making them suitable for applications in organic electronics. mdpi.comresearchgate.net
Hybrid Organic-Inorganic Materials: The ethynyl group can also be used to anchor this compound onto inorganic nanostructures, such as quantum dots, carbon nanotubes, or metal oxide nanoparticles. dtic.mil This would create hybrid materials with synergistic properties, combining the processability and functionality of the organic component with the unique electronic or optical characteristics of the inorganic material. Such hybrids could find applications in sensing, catalysis, and photovoltaics.
Self-Assembled Monolayers (SAMs): The thiophene (B33073) ring has a known affinity for certain metal surfaces, such as gold. The ethynyl group provides an additional point of attachment or a site for further chemical reactions. This dual functionality could be exploited in the formation of highly ordered self-assembled monolayers on various substrates, with potential applications in molecular electronics and surface engineering.
| System Type | Integration Strategy | Potential Applications |
| Polymers | "Click" chemistry, alkyne polymerization | Organic semiconductors, functional coatings. mdpi.commdpi.com |
| Hybrid Materials | Covalent attachment to inorganic nanoparticles | Sensors, photocatalysis, photovoltaics. dtic.mil |
| Self-Assembled Monolayers | Surface functionalization via thiophene and ethynyl groups | Molecular electronics, corrosion inhibition. |
Development of Next-Generation Organic Electronic Devices
Thiophene-based materials are at the forefront of research in organic electronics due to their excellent charge-transport properties and environmental stability. rsc.orgrsc.org The incorporation of this compound into organic electronic devices is a promising avenue for future research.
Organic Field-Effect Transistors (OFETs): The methyl group on the thiophene ring can improve the solubility and processability of the resulting materials, while the ethynyl group can be used to extend the π-conjugation, which is beneficial for charge transport. rsc.orgrsc.org Polymers and small molecules incorporating this compound could be investigated as the active semiconductor layer in OFETs, with the potential for high charge carrier mobility and good on/off ratios.
Organic Light-Emitting Diodes (OLEDs): Thiophene derivatives are widely used in the emissive and charge-transporting layers of OLEDs. beilstein-journals.orgnbinno.comoled-intermediates.com The rigid, linear structure of the ethynyl group can influence the molecular packing and photophysical properties of materials. By carefully designing molecules that incorporate this compound, it may be possible to develop new emitters with high quantum efficiency and color purity, or improved charge-transport materials for enhanced device performance. beilstein-journals.org
Organic Solar Cells (OSCs): The development of new donor and acceptor materials is crucial for improving the efficiency of organic solar cells. nih.govnih.gov The electronic properties of this compound can be tuned through chemical modification, making it a versatile building block for the synthesis of novel conjugated polymers and small molecules for use in the active layer of OSCs. nih.gov
| Device Type | Potential Role of this compound | Key Performance Metrics |
| OFETs | Active semiconductor layer | Charge carrier mobility, on/off ratio, stability. rsc.orgrsc.org |
| OLEDs | Emissive layer, charge transport layer | Quantum efficiency, color purity, device lifetime. beilstein-journals.orgnbinno.comoled-intermediates.com |
| OSCs | Donor or acceptor material in the active layer | Power conversion efficiency, fill factor, open-circuit voltage. nih.govnih.gov |
Advanced Theoretical Modeling for Predictive Material Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the structure-property relationships of organic materials and for guiding the design of new functional molecules. rdd.edu.iqresearchgate.netmdpi.com
Predicting Electronic and Optical Properties: DFT calculations can be used to predict key electronic properties of this compound and its derivatives, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the bandgap, and the absorption and emission spectra. nih.govnih.govorientjchem.org This information is crucial for assessing the potential of these materials in various electronic applications.
Modeling of Intermolecular Interactions: The performance of organic electronic devices is highly dependent on the molecular packing and intermolecular interactions in the solid state. Theoretical modeling can provide insights into the preferred crystal packing of this compound-based materials and how this is influenced by the methyl and ethynyl substituents. mdpi.com
Simulating Charge Transport: Advanced computational models can be employed to simulate the charge transport properties of materials incorporating this compound. mdpi.com These simulations can help to elucidate the relationship between molecular structure, morphology, and charge carrier mobility, thereby guiding the design of more efficient materials for OFETs and other devices.
| Modeling Technique | Information Gained | Impact on Material Design |
| DFT Calculations | HOMO/LUMO levels, bandgap, optical spectra | Pre-screening of candidates for specific electronic applications. nih.govnih.govorientjchem.org |
| Molecular Dynamics | Crystal packing, thin-film morphology | Optimization of molecular structure for favorable solid-state packing. mdpi.com |
| Charge Transport Simulations | Charge carrier mobility, charge injection barriers | Design of materials with enhanced charge transport properties. mdpi.com |
Q & A
Basic: What synthetic routes are commonly employed for 4-ethynyl-2-methylthiophene, and how can reaction conditions be optimized?
Methodological Answer:
- Core Synthesis : The compound is typically synthesized via Sonogashira coupling, where a halogenated thiophene precursor (e.g., 2-methyl-4-bromothiophene) reacts with trimethylsilylacetylene, followed by deprotection .
- Optimization Strategies :
- Catalyst Selection : Use Pd(PPh₃)₂Cl₂/CuI systems to enhance coupling efficiency .
- Solvent Choice : Tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmospheres minimizes side reactions .
- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation .
- Yield Improvement : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >85% purity .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR :
- IR Spectroscopy : Confirm the C≡C stretch at ~2100 cm⁻¹ and aromatic C–S vibrations at 650–750 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 150.04) .
Basic: How does the stability of this compound vary under different storage conditions?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the ethynyl group .
- Thermal Stability : Decomposition occurs above 120°C; differential scanning calorimetry (DSC) confirms endothermic peaks at 125–130°C .
- Solvent Compatibility : Avoid protic solvents (e.g., water, methanol) to prevent hydrolysis; anhydrous dichloromethane or acetonitrile is preferred .
Advanced: How can contradictions in NMR data for this compound derivatives be resolved?
Methodological Answer:
- Deuteration Artifacts : Use deuterated solvents (e.g., CDCl₃) to avoid splitting from residual protons .
- Dynamic Effects : Variable-temperature NMR (VT-NMR) resolves signal broadening caused by rotational isomerism in the thiophene ring .
- Computational Validation : Compare experimental shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian09 with B3LYP/6-31G*) .
Advanced: What strategies optimize yields in multi-step syntheses involving this compound?
Methodological Answer:
- Intermediate Isolation : Purify intermediates (e.g., halogenated precursors) via recrystallization to ≥95% purity before coupling .
- Catalytic Efficiency : Screen palladium ligands (e.g., XPhos vs. SPhos) to reduce catalyst loading to 2 mol% .
- In Situ Monitoring : Use thin-layer chromatography (TLC) or inline FTIR to track reaction progress and minimize over-reaction .
Advanced: How are structure-activity relationships (SAR) studied for this compound in medicinal chemistry?
Methodological Answer:
- Derivatization : Synthesize analogs (e.g., replacing ethynyl with cyano or amino groups) to assess electronic effects on bioactivity .
- Biological Assays :
- Antimicrobial Testing : Use microbroth dilution (MIC assays) against S. aureus and E. coli .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) via fluorescence polarization .
- Computational Docking : AutoDock Vina predicts binding affinities to target proteins (e.g., COX-2) .
Advanced: What methodologies evaluate the electronic properties of this compound for materials science?
Methodological Answer:
- Electrochemical Analysis : Cyclic voltammetry (CV) in acetonitrile reveals oxidation potentials (~1.2 V vs. Ag/AgCl) for organic semiconductor applications .
- Optoelectronic Characterization : UV-Vis spectroscopy (λmax ~320 nm) and fluorescence quantum yield measurements assess π-conjugation efficiency .
- Theoretical Modeling : HOMO-LUMO gaps calculated via time-dependent DFT correlate with experimental bandgaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
